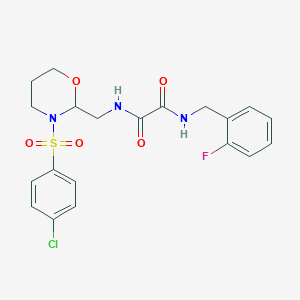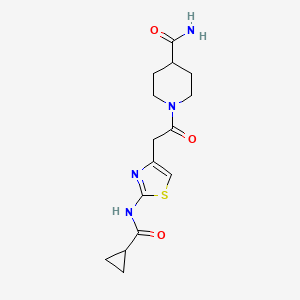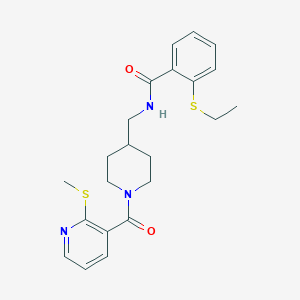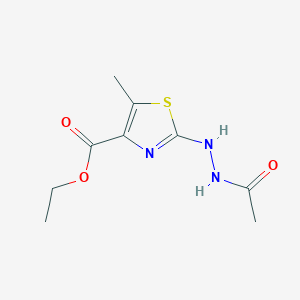![molecular formula C12H24N2O8 B2760550 [3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate CAS No. 1523571-98-3](/img/structure/B2760550.png)
[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Aminomethyl)oxetan-3-yl]methanol” is a chemical compound with the molecular formula C5H11NO2 . It is also known by its IUPAC name [3-(aminomethyl)-3-oxetanyl]methanol . The compound has a molecular weight of 117.15 .
Molecular Structure Analysis
The InChI code for “[3-(Aminomethyl)oxetan-3-yl]methanol” is 1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 . This code provides a specific representation of the molecule’s structure. The SMILES string for this compound is NCC1(COC1)CO , which is another way to represent the molecular structure.Physical and Chemical Properties Analysis
“[3-(Aminomethyl)oxetan-3-yl]methanol” is a compound with a molecular weight of 117.15 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Applications De Recherche Scientifique
Sustainable Chemical Synthesis
A significant application of methanol in scientific research is as a sustainable C1 source for chemical syntheses, such as the selective N-formylation and N-methylation of amines. Methanol's use demonstrates an eco-friendly approach to chemical reactions, providing a green alternative for functionalizing amines in moderate to excellent yields. Mechanistic studies highlight the reversible and irreversible hydrogenation processes that enhance selectivity in these reactions, presenting methanol as a viable and efficient reactant for developing sustainable chemical processes (Choi & Hong, 2018).
Catalytic Asymmetric Synthesis
Methanol also finds application in catalytic asymmetric synthesis. The synthesis of enantiopure compounds, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, from readily available starting materials highlights methanol's role in facilitating highly enantioselective reactions. These reactions, achieved with catalytic amounts of chiral compounds, underscore the potential of methanol in asymmetric catalysis, providing pathways to high enantiomeric excesses and demonstrating its utility in the synthesis of complex organic molecules (Wang et al., 2008).
Biochemical Applications
In biochemical research, methanol is used as a solubilizing agent to investigate transmembrane proteins and peptides. Studies using methanol reveal its significant impact on lipid dynamics, such as accelerating the flip-flop and transfer kinetics of lipids in biological membranes. This property of methanol aids in understanding the structural and functional relationships associated with membrane composition, highlighting its importance in biomembrane and proteolipid studies (Nguyen et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H312, H314, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO2.C2H2O4/c2*6-1-5(2-7)3-8-4-5;3-1(4)2(5)6/h2*7H,1-4,6H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJASASOKZSYAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CO.C1C(CO1)(CN)CO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)

![N-(2,6-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2760479.png)
![5-(5-fluoro-2-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2760482.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-fluorobenzamide](/img/structure/B2760483.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)
![ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2760487.png)
![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)
